![molecular formula C10H14F3NO B7505847 Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTM is a synthetic compound that has been synthesized using various methods, and it has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, including the development of new medications based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone may lead to the discovery of new compounds with even more potent effects.
Synthesemethoden
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using various methods, including the reaction of cyclopropyl ketone with 3-(trifluoromethyl)piperidine in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropyl chloroformate with 3-(trifluoromethyl)piperidine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relief medications. Additionally, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)8-2-1-5-14(6-8)9(15)7-3-4-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYACZQKBAXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


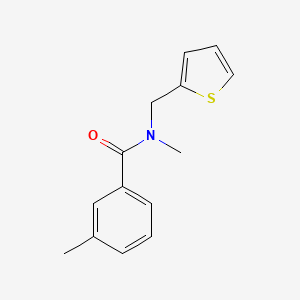

![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
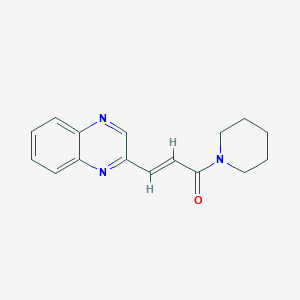
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
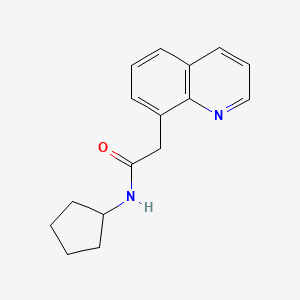
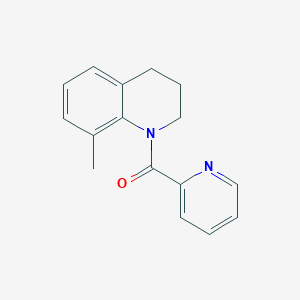
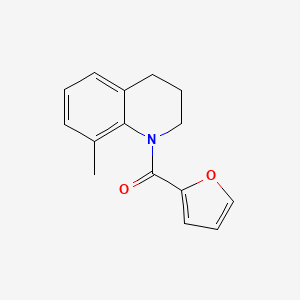
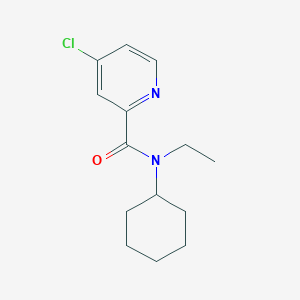

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)